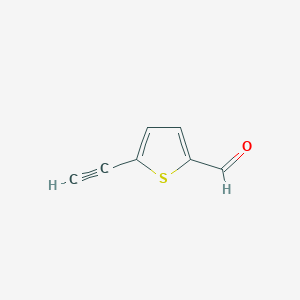

5-Ethynylthiophene-2-carbaldehyde

Description

BenchChem offers high-quality 5-Ethynylthiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynylthiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethynylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOQUDYRSUFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572341 | |

| Record name | 5-Ethynylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206768-21-0 | |

| Record name | 5-Ethynylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethynylthiophene-2-carbaldehyde: Properties, Reactivity, and Applications

Abstract

5-Ethynylthiophene-2-carbaldehyde is a bifunctional heterocyclic compound of significant interest in contemporary chemical research. Possessing both a reactive aldehyde and a terminal alkyne on a stable thiophene scaffold, it serves as a versatile building block for the synthesis of complex organic materials and pharmacologically active molecules. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, synthesis, and characteristic reactivity. We delve into its pivotal role in advanced applications, including the construction of conjugated polymers for organic electronics and the modular synthesis of drug candidates via click chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this powerful synthetic intermediate.

Core Physicochemical and Spectroscopic Profile

5-Ethynylthiophene-2-carbaldehyde (CAS No. 206768-21-0) is a cornerstone reagent whose utility is dictated by its distinct physical and chemical properties.[1][2][3] The molecule's structure, featuring an electron-withdrawing aldehyde and a π-donating ethynyl group on an aromatic thiophene ring, creates a unique electronic profile that governs its reactivity and spectroscopic characteristics.

Physicochemical Properties

The fundamental properties of 5-Ethynylthiophene-2-carbaldehyde are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₇H₄OS | [2][3] |

| Molecular Weight | 136.17 g/mol | [2] |

| CAS Number | 206768-21-0 | [2][3] |

| Appearance | Yellow to brown solid (typical) | [4] |

| Melting Point | 72 - 76 °C (for related nitro-derivative) | [5] |

| Storage | 2-8°C, sealed, away from moisture | [1][2] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, THF, DMF) | |

| InChI Key | O=CC1=CC=C(C#C)S1 (SMILES) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Ethynylthiophene-2-carbaldehyde. The key spectral features are detailed below.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is highly characteristic. The aldehyde proton (-CHO) appears as a singlet significantly downfield (typically δ 9.8-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The two protons on the thiophene ring appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The terminal alkyne proton (-C≡C-H) resonates as a sharp singlet, typically around δ 3.3 ppm.[6]

-

¹³C NMR : The carbon spectrum confirms the presence of all key functional groups. The carbonyl carbon of the aldehyde is found far downfield (δ ~183 ppm).[7] The carbons of the thiophene ring appear in the aromatic region (δ 125-145 ppm), while the two sp-hybridized carbons of the alkyne group are observed in the δ 80-90 ppm range.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy provides definitive evidence of the key functional groups. The spectrum will exhibit a strong, sharp absorption band for the C=O stretch of the aldehyde at approximately 1665 cm⁻¹.[8] A sharp, weaker band corresponding to the terminal alkyne C≡C stretch will appear around 2100-2150 cm⁻¹, and the ≡C-H stretch is visible as a sharp peak near 3300 cm⁻¹. Aromatic C-H stretching from the thiophene ring is observed just above 3000 cm⁻¹.

-

Mass Spectrometry (MS) : In mass spectrometry, 5-Ethynylthiophene-2-carbaldehyde will show a prominent molecular ion peak (M⁺) at m/z 136, corresponding to its molecular weight.[6]

Synthesis of 5-Ethynylthiophene-2-carbaldehyde

The most prevalent and efficient synthesis of this compound involves a two-step process starting from a halogenated thiophene precursor. The causality behind this choice is the reliability and high yield of palladium-catalyzed cross-coupling reactions.

Synthetic Strategy: Sonogashira Coupling and Deprotection

The standard laboratory synthesis involves:

-

Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction between 5-bromo-2-thiophenecarboxaldehyde and a silyl-protected alkyne, such as (trimethylsilyl)acetylene.[6] The use of a bulky silyl protecting group prevents the undesired self-coupling (Glaser coupling) of the terminal alkyne.

-

Deprotection : Removal of the trimethylsilyl (TMS) group under mild basic conditions (e.g., K₂CO₃ in methanol) to liberate the terminal alkyne and yield the final product.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Formyl-5-((trimethylsilyl)ethynyl)thiophene [6]

-

To a flask containing 5-bromo-2-thiophenecarboxaldehyde (1 eq.), add PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.01 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

-

Add a suitable solvent, such as diethylamine (Et₂NH).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add (trimethylsilyl)acetylene (1.1 eq.) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting bromide is consumed.

-

Upon completion, quench the reaction, extract with an organic solvent, and purify by column chromatography to yield the silyl-protected intermediate.

Step 2: Synthesis of 5-Ethynylthiophene-2-carbaldehyde [6]

-

Dissolve the purified intermediate from Step 1 in methanol.

-

Add potassium carbonate (K₂CO₃, 3 eq.) to the solution.

-

Stir the mixture at room temperature for 5 hours.

-

Monitor by TLC for the disappearance of the starting material.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of 5-Ethynylthiophene-2-carbaldehyde stems from the orthogonal reactivity of its aldehyde and alkyne moieties. This allows for selective, stepwise functionalization, making it an ideal scaffold for building molecular complexity.

Reactions of the Terminal Alkyne

The terminal alkyne is a gateway to carbon-carbon and carbon-heteroatom bond formation, most notably through two powerful, modern synthetic methods.

-

Sonogashira Coupling : This palladium/copper co-catalyzed reaction is a cornerstone of modern organic synthesis for forming sp-sp² carbon-carbon bonds.[9][10] The terminal alkyne of 5-ethynylthiophene-2-carbaldehyde can be coupled with a wide variety of aryl or vinyl halides. This reaction is fundamental for extending the π-conjugated system of the thiophene ring, a critical step in the synthesis of organic semiconductors and dyes.[11][12] The choice of phosphine ligand and base is crucial for optimizing reaction efficiency, especially with challenging substrates.[12]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry" : The terminal alkyne makes this molecule an ideal substrate for "click chemistry."[13][14][15] This reaction with an organic azide, catalyzed by a Cu(I) source, forms a stable 1,4-disubstituted 1,2,3-triazole ring with exceptionally high yield and selectivity.[14][16] The reaction is robust, proceeds under mild, often aqueous conditions, and is tolerant of a vast array of other functional groups.[13][15] This has made it an invaluable tool in drug discovery for rapidly generating libraries of complex molecules and for bioconjugation applications.

Reactions of the Aldehyde

The aldehyde group at the 2-position is a classic electrophilic handle for a wide range of transformations.

-

Condensation Reactions : It readily reacts with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones.[17][18] These reactions are often reversible and are fundamental in dynamic covalent chemistry and the synthesis of ligands for metal complexes.

-

Nucleophilic Additions : It can undergo addition by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

-

Reductions and Oxidations : The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to a carboxylic acid using stronger oxidizing agents.

-

Wittig Reaction : The aldehyde can be converted into an alkene through reaction with a phosphorus ylide, providing a reliable method for C=C bond formation.

Applications in Research and Development

The dual functionality of 5-Ethynylthiophene-2-carbaldehyde positions it as a critical component in both materials science and medicinal chemistry.

Materials Science

Thiophene-based polymers are renowned for their stability and excellent electronic properties.[19][20]

-

Conducting Polymers and Organic Electronics : The molecule serves as a monomer or a key building block for creating highly conjugated systems. The thiophene unit provides environmental stability and good charge transport characteristics, while the alkyne and aldehyde groups offer versatile handles for polymerization or functionalization. These materials are integral to the development of Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and dye-sensitized solar cells.[11][21]

-

Covalent Organic Frameworks (COFs) : The defined geometry and reactive ends of this molecule make it suitable for constructing porous, crystalline COFs. These materials have high surface areas and tunable electronic properties, making them promising for applications in gas storage, catalysis, and sensing.[20]

Drug Discovery and Medicinal Chemistry

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[22][23]

-

Scaffold for Bioactive Molecules : The thiophene core is a bioisostere of the benzene ring, often improving pharmacokinetic properties.[23] The aldehyde and alkyne groups allow for the systematic elaboration of the core structure to explore structure-activity relationships (SAR). Thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[22][24][25]

-

Fragment-Based Drug Discovery (FBDD) and Library Synthesis : The molecule's amenability to click chemistry makes it exceptionally valuable for FBDD. The alkyne "handle" can be used to reliably connect the thiophene-aldehyde fragment to other molecular fragments containing an azide group, rapidly building a library of diverse and complex potential drug candidates for high-throughput screening.

Safety and Handling

As with any laboratory chemical, proper handling of 5-Ethynylthiophene-2-carbaldehyde is paramount.

-

General Hazards : May cause skin, eye, and respiratory irritation. Harmful if swallowed.[26][27]

-

Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[28]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[27][28] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is recommended to prevent degradation.[1]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[28]

Conclusion

5-Ethynylthiophene-2-carbaldehyde is more than a simple chemical reagent; it is a sophisticated molecular tool. Its bifunctional nature, combining the versatile reactivity of an aldehyde with the modern synthetic power of a terminal alkyne on a robust thiophene core, provides an elegant and efficient platform for innovation. For researchers in materials science, it offers a direct route to advanced conjugated polymers and functional materials. For medicinal chemists, it is an invaluable scaffold, enabling the rapid and modular synthesis of novel compounds for drug discovery. A thorough understanding of its properties and reactivity, as outlined in this guide, is the key to unlocking its full potential in advancing science and technology.

References

-

The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Journal of Materials Chemistry A. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Ethynylthiophene-2-carbaldehyde. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-hexylthiophene-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

Kuwait Journal of Science. (n.d.). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

-

NIH National Library of Medicine. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene-2-carbaldehyde. Retrieved from [Link]

-

Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thiophene Acetylenes via Sonogashira Cross-Coupling Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks. Retrieved from [Link]

Sources

- 1. 5-Ethynylthiophene-2-carbaldehyde [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-ETHYNYLTHIOPHENE-2-CARBALDEHYDE;206768-21-0 [abichem.com]

- 4. 5-ethyl-2-thiophene carboxaldehyde, 36880-33-8 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. journalskuwait.org [journalskuwait.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. eurjchem.com [eurjchem.com]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. WERCS Studio - Application Error [assets.thermofisher.com]

- 28. fishersci.com [fishersci.com]

5-Ethynylthiophene-2-carbaldehyde: A Technical Guide for Advanced Synthesis and Application

CAS Number: 206768-21-0 | Molecular Formula: C₇H₄OS | Molecular Weight: 136.17 g/mol

This technical guide provides a comprehensive overview of 5-Ethynylthiophene-2-carbaldehyde, a key heterocyclic building block for researchers and professionals in drug discovery and materials science. This document details its synthesis, chemical properties, and significant potential in the development of targeted covalent inhibitors.

Introduction: A Bifunctional Scaffold for Innovation

5-Ethynylthiophene-2-carbaldehyde is a strategically designed molecule featuring two highly reactive functional groups: a terminal alkyne and an aldehyde, appended to a thiophene core. The thiophene ring itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous FDA-approved drugs. The combination of the aldehyde, a versatile handle for a wide range of chemical transformations, and the ethynyl group, a potent "warhead" for covalent bond formation with biological targets, makes this compound a valuable starting material for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 206768-21-0 | ChemScene[1] |

| Molecular Formula | C₇H₄OS | ChemScene[1] |

| Molecular Weight | 136.17 g/mol | ChemScene[1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents like THF, DMF, and chlorinated solvents. | N/A |

| Storage | Store at -20°C, sealed and protected from moisture. | ChemScene[1] |

Synthesis of 5-Ethynylthiophene-2-carbaldehyde

The most direct and widely employed method for the synthesis of 5-Ethynylthiophene-2-carbaldehyde is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Ethynylthiophene-2-carbaldehyde

Introduction: The Strategic Value of a Versatile Heterocycle

In the landscape of modern drug discovery and materials science, thiophene-based scaffolds are of paramount importance. As a five-membered, sulfur-containing heterocycle, thiophene is an electron-rich bioisostere for benzene, enhancing interactions with biological targets while favorably modifying physicochemical properties. Thiophene derivatives are integral to a wide array of approved therapeutics, from anti-inflammatory agents to anticancer drugs.

This guide provides an in-depth, field-proven methodology for the synthesis of 5-Ethynylthiophene-2-carbaldehyde , a critical bifunctional building block. The presence of both a reactive aldehyde and a terminal alkyne on the thiophene core makes this molecule an exceptionally valuable precursor for creating complex molecular architectures through subsequent chemical modifications, such as click chemistry, further cross-coupling reactions, or reductive aminations. Our focus will be on the most robust and widely adopted synthetic strategy: the Palladium/Copper-catalyzed Sonogashira cross-coupling reaction.

Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is the cornerstone of our synthetic approach due to its mild reaction conditions, high functional group tolerance, and consistently high yields.[2]

The direct use of acetylene gas is often impractical and hazardous on a lab scale. A more controlled and safer approach involves a two-step sequence:

-

Coupling: Reaction of an aryl halide (5-bromothiophene-2-carbaldehyde) with a silyl-protected alkyne, typically (trimethylsilyl)acetylene (TMSA). The trimethylsilyl (TMS) group serves as an excellent protecting group for the terminal alkyne, preventing side reactions and improving handling.[3]

-

Deprotection: Mild, selective removal of the TMS group to unveil the terminal alkyne, yielding the final product.[4]

The "Why": Causality Behind Experimental Choices

-

Why 5-Bromothiophene-2-carbaldehyde? The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl.[1] Aryl bromides offer a perfect balance of high reactivity and commercial availability, making 5-bromothiophene-2-carbaldehyde an ideal starting material. The electron-withdrawing nature of the aldehyde group can facilitate the key oxidative addition step in the catalytic cycle.[5]

-

Why a Pd/Cu Bimetallic System? The reaction proceeds via two interconnected catalytic cycles.[6] The palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the oxidative addition of the aryl bromide and the final reductive elimination. The copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This synergy allows the reaction to proceed at much milder temperatures than copper-free alternatives.[1][7]

-

Why an Amine Base? A mild amine base, such as diethylamine or triethylamine, is crucial. It serves two primary functions: it deprotonates the terminal alkyne (or the TMSA in the first step) to form the acetylide, and it neutralizes the hydrogen halide (H-X) generated during the catalytic cycle, preventing catalyst deactivation.[2]

-

Why an Inert Atmosphere? The active form of the catalyst is a Palladium(0) species. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent oxygen from oxidizing and deactivating the catalyst.[2][8]

Visualizing the Catalytic Cycle

The Sonogashira coupling mechanism involves two interdependent catalytic cycles working in concert.

Experimental Workflow: A Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Successful isolation and characterization of the intermediate in Step 1 provide a quality control checkpoint before proceeding to the final deprotection.

Overall Synthetic Scheme

Step 1: Synthesis of 2-Formyl-5-((trimethylsilyl)ethynyl)thiophene

This procedure details the palladium/copper-catalyzed coupling of 5-bromothiophene-2-carbaldehyde with (trimethylsilyl)acetylene.

Reagents & Materials:

-

5-Bromothiophene-2-carbaldehyde (1.0 eq)

-

(Trimethylsilyl)acetylene (1.1 - 1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

-

Copper(I) Iodide [CuI] (0.01 eq)

-

Diethylamine (Et₂NH) or Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask or equivalent reaction vessel

-

Standard glassware for workup and purification

Procedure:

-

Inert Atmosphere Setup: To a dry Schlenk flask under an Argon or Nitrogen atmosphere, add 5-bromothiophene-2-carbaldehyde (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.01 eq).

-

Solvent Addition: Add anhydrous THF and anhydrous diethylamine via syringe. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the starting bromide).

-

Alkyne Addition: Cool the mixture in an ice bath (0 °C). Add (trimethylsilyl)acetylene (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromide.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the TMS-protected intermediate as a solid. A typical yield for this step is around 90-95%.[9]

Step 2: Synthesis of 5-Ethynylthiophene-2-carbaldehyde (TMS Deprotection)

This procedure describes the mild, base-catalyzed removal of the TMS group.

Reagents & Materials:

-

2-Formyl-5-((trimethylsilyl)ethynyl)thiophene (from Step 1)

-

Potassium Carbonate (K₂CO₃), anhydrous (catalytic to 1.5 eq)

-

Methanol (MeOH), anhydrous

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Base Addition: Add anhydrous potassium carbonate (a catalytic amount, ~0.2 eq, is often sufficient, but up to 1.5 eq can be used for stubborn reactions).[4]

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture in vacuo to remove the methanol.

-

Extraction: Redissolve the residue in diethyl ether or ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary, though often the product is of sufficient purity after workup. This step typically proceeds in near-quantitative yield (>95%).[9]

Quantitative Data & Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

| Property | Data | Source |

| Molecular Formula | C₇H₄OS | [10][11] |

| Molecular Weight | 136.17 g/mol | [10][11] |

| Appearance | Yellow Solid | [9] |

| Typical Overall Yield | 85-90% | [9] |

| ¹H NMR (CDCl₃, δ ppm) | ~10.04 (s, 1H, -CHO), ~7.85 (d, 1H, Th-H), ~7.66 (d, 1H, Th-H), ~3.32 (s, 1H, -C≡CH) | [9] |

Self-Validating Analysis:

-

¹H NMR: The disappearance of the large singlet around δ 0.25 ppm (corresponding to the nine protons of the -Si(CH₃)₃ group) and the appearance of a new singlet around δ 3.3 ppm (the terminal alkyne proton) is definitive proof of successful deprotection.

-

¹³C NMR: Look for the characteristic alkyne carbons (~δ 83 and 81 ppm) and the aldehyde carbonyl (~δ 191 ppm).[12]

-

Infrared (IR) Spectroscopy: The most telling signals are the appearance of a sharp, weak C-H stretch for the terminal alkyne at ~3300 cm⁻¹ and a C≡C stretch around 2100-2150 cm⁻¹.

Safety & Hazard Mitigation

Palladium-catalyzed cross-coupling reactions can be exothermic, and appropriate safety measures are essential.[13][14]

-

Inert Atmosphere: As previously stated, maintaining an inert atmosphere is crucial not only for reaction efficiency but also to prevent potential side reactions with oxygen.

-

Reagent Handling: Palladium catalysts, copper salts, and amine bases should be handled in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

-

Exotherm Control: For larger-scale reactions, the addition of reagents should be controlled, and the reaction vessel should be equipped with adequate cooling to manage any potential exotherm, especially during the initial stages of the reaction.[15]

-

Solvent Safety: Use anhydrous solvents as required. Ethers like THF can form peroxides and should be handled with care.

Conclusion

The two-step Sonogashira coupling/deprotection sequence represents a highly reliable, efficient, and scalable method for the synthesis of 5-Ethynylthiophene-2-carbaldehyde. By understanding the rationale behind each component and procedural step, researchers can confidently execute this protocol to produce high-purity material. This versatile building block is now primed for incorporation into advanced synthetic programs, enabling the development of novel pharmaceuticals, organic electronics, and other high-value materials.

References

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. [Link]

-

Recent Progress of Protecting Groups for Terminal Alkynes. Journal of Chinese Chemical Society. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ACS Publications - Organic Process Research & Development. [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

-

5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830. PubChem. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions. Pearson. [Link]

-

5-Ethynylthiophene-2-carbaldehyde. MySkinRecipes. [Link]

-

Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

-

Protiodesilylation of terminal alkynes method? Reddit. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

-

A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions (RSC Publishing). [Link]

-

A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions | Request PDF. ResearchGate. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications - Chemical Reviews. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. rsc.org [rsc.org]

- 10. 5-Ethynylthiophene-2-carbaldehyde [myskinrecipes.com]

- 11. 5-ethynylthiophene-2-carbaldehyde,(CAS# 206768-21-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. scielo.org.mx [scielo.org.mx]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. engineering.purdue.edu [engineering.purdue.edu]

spectroscopic data of 5-Ethynylthiophene-2-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 5-Ethynylthiophene-2-carbaldehyde

This guide provides a detailed analysis of the spectroscopic characteristics of 5-Ethynylthiophene-2-carbaldehyde (CAS No. 206768-21-0), a heterocyclic aldehyde of significant interest in the fields of materials science and drug development.[1] Its rigid, conjugated structure, featuring a reactive aldehyde and a terminal alkyne, makes it a valuable building block for synthesizing conductive polymers, organic semiconductors, and complex molecular architectures.[1] This document is intended for researchers, scientists, and professionals who require a deep understanding of the molecule's spectral properties for identification, quality control, and mechanistic studies.

The analysis herein is a synthesis of foundational spectroscopic principles and comparative data from closely related structural analogs, providing a robust and predictive model in the absence of a complete, single-source experimental dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 5-Ethynylthiophene-2-carbaldehyde, providing unambiguous information about the proton and carbon environments.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a clear map of the hydrogen atoms within the molecule. The electron-withdrawing nature of the aldehyde group and the anisotropic effects of the thiophene ring and alkyne group create a distinct and predictable pattern of chemical shifts.

Predicted ¹H NMR Spectral Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~9.90 | s | - | 1H | Aldehyde (-CHO) |

| ~7.75 | d | ~4.0 | 1H | Thiophene H3 |

| ~7.30 | d | ~4.0 | 1H | Thiophene H4 |

| ~3.45 | s | - | 1H | Ethynyl (≡C-H) |

s: singlet, d: doublet

Expert Interpretation:

-

Aldehyde Proton (~9.90 ppm): The proton of the aldehyde group is the most deshielded in the molecule, appearing as a sharp singlet far downfield. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent carbonyl oxygen. Its chemical shift is consistent with that observed for thiophene-2-carbaldehyde itself (δ 9.95 ppm).[2]

-

Thiophene Protons (~7.75 and ~7.30 ppm): The two protons on the thiophene ring appear as doublets due to coupling with each other. The H3 proton (adjacent to the aldehyde) is expected to be further downfield than the H4 proton due to the deshielding effect of the -CHO group. In the parent thiophene-2-carbaldehyde, these protons appear around δ 7.80-7.77 ppm.[2] The ethynyl group at the 5-position will further influence these shifts.

-

Ethynyl Proton (~3.45 ppm): The terminal alkyne proton appears as a singlet. Its chemical shift is characteristic of acetylenic protons and is influenced by the electronic environment of the aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H data by providing a count of the unique carbon environments and insight into their hybridization and electronic state.

Predicted ¹³C NMR Spectral Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~182.5 | Aldehyde Carbonyl (C=O) |

| ~145.0 | Thiophene C2 |

| ~137.0 | Thiophene C5 |

| ~136.5 | Thiophene C3 |

| ~128.0 | Thiophene C4 |

| ~83.0 | Alkyne C (Thiophene-C ≡CH) |

| ~81.0 | Alkyne C (Thiophene-C≡C H) |

Expert Interpretation:

-

Carbonyl Carbon (~182.5 ppm): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, a hallmark of this functional group. For comparison, the carbonyl carbon in 5-methyl-2-thiophenecarboxaldehyde is at δ 182.59 ppm.[3]

-

Thiophene Carbons (~128-145 ppm): The four carbons of the thiophene ring reside in the aromatic region. The C2 carbon, directly attached to the electron-withdrawing aldehyde, is expected to be the most downfield of the ring carbons. The chemical shifts are influenced by both the aldehyde and ethynyl substituents.[4]

-

Alkyne Carbons (~81-83 ppm): The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts in this range.[5] Their exact positions are sensitive to the electronic effects of the aromatic system to which they are attached.[6]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of 5-Ethynylthiophene-2-carbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by a Fourier Transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.[4]

Workflow for NMR Analysis

Caption: NMR experimental and data processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule by measuring their characteristic vibrational frequencies. For 5-Ethynylthiophene-2-carbaldehyde, the IR spectrum provides definitive evidence for the aldehyde and terminal alkyne moieties.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H Stretch (Terminal Alkyne) |

| ~3100 | Medium | C-H Stretch (Thiophene Ring) |

| ~2850, ~2750 | Medium, Weak | C-H Stretch (Aldehyde, Fermi Doublet) |

| ~2110 | Medium, Sharp | C≡C Stretch (Terminal Alkyne) |

| ~1670 | Strong | C=O Stretch (Conjugated Aldehyde) |

| ~1500-1400 | Medium | C=C Stretch (Thiophene Ring) |

Expert Interpretation:

-

Terminal Alkyne Vibrations: The two most diagnostic peaks for the ethynyl group are the ≡C-H stretch, which appears as a sharp and intense band around 3300 cm⁻¹, and the C≡C triple bond stretch, typically found near 2100 cm⁻¹.[7][8][9] The presence of both is conclusive evidence for a terminal alkyne.

-

Aldehyde Vibrations: The aldehyde is identified by two key features. First, a very strong absorption from the C=O stretch is expected around 1670 cm⁻¹. Its position below 1700 cm⁻¹ is indicative of conjugation with the thiophene ring, which lowers the vibrational frequency. For instance, the C=O stretch in thiophene-2-carbaldehyde is observed at 1665 cm⁻¹.[10] Second, a characteristic pair of weaker bands, often called a Fermi doublet, appears around 2850 and 2750 cm⁻¹ corresponding to the aldehyde C-H stretch.[7]

-

Thiophene Ring Vibrations: Aromatic C-H stretching vibrations for the thiophene ring are expected just above 3000 cm⁻¹, typically around 3100 cm⁻¹.[11] In-ring C=C stretching vibrations give rise to medium intensity bands in the 1400-1500 cm⁻¹ region.[12]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring high-quality IR spectra of liquid or solid samples.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the final spectrum.

-

Sample Application: Place a small amount of solid 5-Ethynylthiophene-2-carbaldehyde directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.

-

Data Processing: The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge) | Predicted Identity of Fragment |

| 136 | [M]⁺˙ (Molecular Ion) |

| 135 | [M-H]⁺ (Loss of H radical) |

| 107 | [M-CHO]⁺ (Loss of formyl radical) |

Molecular Formula: C₇H₄OS Exact Mass: 136.00 g/mol

Expert Interpretation:

-

Molecular Ion ([M]⁺˙ at m/z 136): Aromatic and heterocyclic systems like thiophene are electronically stable, and thus are expected to show a prominent molecular ion peak upon electron ionization.[13][14][15] This peak is essential for confirming the molecular weight of the compound.

-

[M-H]⁺ Fragment (m/z 135): A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen atom, resulting in a strong peak at M-1.[15]

-

[M-CHO]⁺ Fragment (m/z 107): Another characteristic fragmentation of aromatic aldehydes is the cleavage of the bond between the ring and the carbonyl group, leading to the loss of a formyl radical (·CHO, 29 mass units) and the formation of a stable ethynyl-thienyl cation.[15]

Predicted Mass Spectrometry Fragmentation Pathway

Sources

- 1. 5-Ethynylthiophene-2-carbaldehyde [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 9. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Purity and Characterization of 5-Ethynylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, purification, and characterization of 5-Ethynylthiophene-2-carbaldehyde, a key building block in the development of advanced materials and pharmaceuticals. As a bifunctional molecule, possessing both a reactive aldehyde and a terminal alkyne, it serves as a versatile synthon for creating complex molecular architectures. This document moves beyond a simple recitation of methods to provide a rationale-driven approach to ensure the highest standards of purity and analytical confirmation.

Strategic Synthesis: A Two-Step Approach to a Versatile Building Block

The synthesis of 5-Ethynylthiophene-2-carbaldehyde is most effectively achieved through a two-step sequence involving the introduction of a protected ethynyl group via a Sonogashira coupling, followed by deprotection. This strategy is superior to a direct formylation of 2-ethynylthiophene, which can be complicated by the reactivity of the alkyne under Vilsmeier-Haack conditions.

A logical and commonly employed synthetic pathway begins with a halogenated thiophene-2-carbaldehyde, such as 5-bromothiophene-2-carbaldehyde. This starting material is commercially available and provides a reactive handle for the crucial carbon-carbon bond formation.

The Sonogashira Coupling: Forging the Ethynyl Linkage

The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In this synthesis, we utilize a protected version of acetylene, ethynyltrimethylsilane, to prevent side reactions of the terminal alkyne.

The reaction proceeds through a catalytic cycle involving both palladium and copper(I) catalysts. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne for transmetalation.[2]

Caption: Sonogashira coupling of 5-bromothiophene-2-carbaldehyde.

Deprotection: Unveiling the Terminal Alkyne

The trimethylsilyl (TMS) protecting group is readily removed under mild basic conditions to yield the desired terminal alkyne. A common and effective method involves the use of potassium carbonate in methanol.[2]

Caption: Deprotection of the TMS-protected alkyne.

The Pursuit of Purity: A Multi-faceted Approach

Achieving high purity of 5-Ethynylthiophene-2-carbaldehyde is paramount for its successful application in subsequent synthetic steps. A combination of aqueous workup and chromatographic purification is typically employed.

Initial Purification: The Workup

Following the deprotection step, a standard aqueous workup is performed to remove inorganic salts and the bulk of the polar solvent. The reaction mixture is typically poured into water and extracted with an organic solvent such as dichloromethane. The combined organic layers are then washed with brine and dried over a suitable drying agent like magnesium sulfate.[2]

Definitive Purification: Flash Column Chromatography

Flash column chromatography is the method of choice for obtaining highly pure 5-Ethynylthiophene-2-carbaldehyde.[3] Silica gel is used as the stationary phase, and a non-polar eluent system is employed to separate the product from any remaining starting materials, byproducts, or residual catalyst.

Key Considerations for Chromatography:

-

Solvent System Selection: A solvent system of low to moderate polarity, such as a mixture of hexane and dichloromethane, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.3 for the desired product.

-

Column Packing: Proper packing of the silica gel column is crucial to ensure good separation. A slurry packing method is generally preferred to avoid air bubbles and channeling.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

Unambiguous Characterization: A Spectroscopic Toolkit

A combination of spectroscopic techniques is essential for the unequivocal identification and characterization of 5-Ethynylthiophene-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of the compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Ethynylthiophene-2-carbaldehyde in CDCl₃ is expected to show distinct signals for each proton.[2]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.89 | Singlet | Aldehyde proton (-CHO) |

| ~7.66 | Doublet | Thiophene proton (H3) |

| ~7.33 | Doublet | Thiophene proton (H4) |

| ~3.60 | Singlet | Acetylenic proton (-C≡CH) |

Interpretation of the ¹H NMR Spectrum:

-

The downfield singlet around 9.89 ppm is characteristic of the aldehyde proton, which is deshielded by the adjacent carbonyl group.

-

The two doublets in the aromatic region are assigned to the protons on the thiophene ring. The coupling between these protons (typically around 4 Hz) confirms their ortho relationship.

-

The singlet at approximately 3.60 ppm corresponds to the terminal acetylenic proton.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | Aldehyde carbonyl (C=O) |

| ~145 | Thiophene carbon (C2) |

| ~137 | Thiophene carbon (C5) |

| ~136 | Thiophene carbon (C3) |

| ~125 | Thiophene carbon (C4) |

| ~83 | Acetylenic carbon (-C≡CH) |

| ~80 | Acetylenic carbon (-C≡CH) |

Interpretation of the ¹³C NMR Spectrum:

-

The signal in the downfield region (around 182 ppm) is indicative of the carbonyl carbon of the aldehyde.

-

The signals in the aromatic region correspond to the four carbons of the thiophene ring.

-

The two signals in the range of 80-85 ppm are characteristic of the sp-hybridized carbons of the ethynyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Ethynylthiophene-2-carbaldehyde will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | C-H stretch (alkyne) |

| ~2100 | C≡C stretch (alkyne) |

| ~1665 | C=O stretch (aldehyde) |

| ~2820 and ~2720 | C-H stretch (aldehyde) |

Interpretation of the IR Spectrum:

-

A sharp peak around 3300 cm⁻¹ is a clear indication of the terminal alkyne C-H bond.

-

The absorption at approximately 2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

-

A strong band around 1665 cm⁻¹ is characteristic of the carbonyl stretching vibration of the aldehyde.[4]

-

The pair of weaker bands near 2820 and 2720 cm⁻¹ are characteristic of the C-H stretching of the aldehyde group, often referred to as Fermi doublets.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 5-Ethynylthiophene-2-carbaldehyde (C₇H₄OS), the expected molecular ion peak [M]⁺ would be at m/z 136.[2][5]

Experimental Protocols

Synthesis of 5-Ethynylthiophene-2-carbaldehyde[2]

Step 1: Synthesis of 5-((Trimethylsilyl)ethynyl)thiophene-2-carbaldehyde

-

To a solution of 5-bromothiophene-2-carbaldehyde in a suitable solvent (e.g., a mixture of triethylamine and THF), add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.

-

To this ice-cooled mixture, add ethynyltrimethylsilane.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an aqueous workup by diluting with an organic solvent and washing with aqueous sodium bicarbonate and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

Step 2: Synthesis of 5-Ethynylthiophene-2-carbaldehyde

-

To a solution of 5-((trimethylsilyl)ethynyl)thiophene-2-carbaldehyde in methanol, add potassium carbonate.

-

Stir the solution at room temperature for several hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

-

Wash the combined organic extracts with brine and dry over magnesium sulfate.

-

Remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent to afford 5-ethynylthiophene-2-carbaldehyde as a light brown powder.[2]

NMR Sample Preparation

-

Dissolve approximately 10-20 mg of the purified product in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

FTIR Sample Preparation (ATR)

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Conclusion

The successful synthesis, purification, and rigorous characterization of 5-Ethynylthiophene-2-carbaldehyde are critical for its use as a high-quality building block in research and development. This guide has outlined a reliable synthetic strategy, a robust purification protocol, and a comprehensive suite of analytical techniques to ensure the identity and purity of this versatile compound. By adhering to these principles and methodologies, researchers can confidently utilize 5-Ethynylthiophene-2-carbaldehyde in the creation of novel and impactful molecular systems.

References

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem. [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

5-Ethynylthiophene-2-carbaldehyde - MySkinRecipes. [Link]

-

Cross-Coupling of Alkynylsilanes - Technical Library - Gelest. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem. [Link]

Sources

5-Ethynylthiophene-2-carbaldehyde reactivity and functional groups

An In-Depth Technical Guide to the Reactivity and Applications of 5-Ethynylthiophene-2-carbaldehyde

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-ethynylthiophene-2-carbaldehyde, a versatile heterocyclic building block. We will dissect the distinct reactivity profiles of its constituent functional groups—the terminal alkyne and the aromatic aldehyde—and illuminate how their interplay is leveraged in the fields of medicinal chemistry, materials science, and advanced organic synthesis. The insights presented herein are grounded in established chemical principles and supported by field-proven methodologies, offering researchers and drug development professionals a comprehensive resource for harnessing the synthetic potential of this molecule.

Core Molecular Architecture and Physicochemical Properties

5-Ethynylthiophene-2-carbaldehyde is a bifunctional organic compound built upon a thiophene core. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is substituted at the 2-position with a carbaldehyde group and at the 5-position with a terminal ethynyl (acetylenic) group. This specific arrangement of functional groups provides two orthogonal sites for chemical modification, making it a highly valuable intermediate in multi-step syntheses.

The electron-withdrawing nature of the aldehyde group influences the electronic properties of the aromatic ring, while the terminal alkyne provides a reactive handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram 1: Annotated Structure of 5-Ethynylthiophene-2-carbaldehyde

Caption: Molecular structure highlighting the key functional groups.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 206768-21-0 | [1][2] |

| Molecular Formula | C₇H₄OS | [2] |

| Molecular Weight | 136.17 g/mol | [2] |

| Appearance | Pale yellow to brown solid (est.) | [3] |

| Storage | 2-8°C | [1] |

Reactivity of the Aldehyde Functional Group

The aldehyde at the 2-position of the thiophene ring is a classic electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electron-donating character of the thiophene ring. It serves as a versatile handle for chain extension and the introduction of diverse functionalities.

Condensation Reactions

Thiophene-2-carbaldehydes readily participate in condensation reactions with active methylene compounds (e.g., malononitrile, diethyl malonate) in Knoevenagel condensations, or with amines and related compounds to form imines (Schiff bases).[4][5] These reactions are fundamental for synthesizing more complex conjugated systems, which are of interest in materials science for their electronic properties.

-

Causality: The choice of base is critical in condensation reactions. A weak base like piperidine is often sufficient to deprotonate the active methylene compound without promoting unwanted side reactions on the aldehyde, such as Cannizzaro reactions.

Reduction and Oxidation

The aldehyde can be selectively reduced to a primary alcohol (5-ethynyl-2-thiophenemethanol) using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken as they can potentially interact with the alkyne.

Conversely, oxidation of the aldehyde group yields the corresponding carboxylic acid (5-ethynylthiophene-2-carboxylic acid). This transformation is typically achieved using reagents like potassium permanganate (KMnO₄) or Jones reagent.[6]

Reactivity of the Terminal Alkyne Functional Group

The terminal alkyne is arguably the most powerful functional group on this molecule for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and organic materials.[1][7] Its utility stems from the acidity of the terminal proton and the ability of the triple bond to participate in metal-catalyzed cross-coupling and cycloaddition reactions.

Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds between sp-hybridized (alkyne) and sp²-hybridized (aryl/vinyl halide) carbons.[8] 5-Ethynylthiophene-2-carbaldehyde is an excellent substrate for this reaction, allowing for the direct coupling with a wide array of aryl or vinyl halides and triflates.

-

Mechanism: The reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[9] The palladium cycle involves oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[8][9] The choice of phosphine ligands can significantly impact reaction efficiency, with bulky, electron-rich ligands often promoting higher catalytic activity.[10]

Diagram 2: The Sonogashira Catalytic Cycle

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Synthesis of 5-Ethynylthiophene-2-carbaldehyde

A common and efficient laboratory-scale synthesis involves the Sonogashira coupling of a protected alkyne, such as (trimethylsilyl)acetylene, with a halogenated precursor like 5-bromothiophene-2-carbaldehyde, followed by deprotection of the silyl group.

Experimental Protocol: Two-Step Synthesis

-

Step 1: Sonogashira Coupling of 5-bromothiophene-2-carbaldehyde with (Trimethylsilyl)acetylene.

-

To a solution of 5-bromothiophene-2-carbaldehyde (1.0 eq) in a suitable solvent like THF or 1,4-dioxane, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).

-

Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This step is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling). [11] * Add an amine base, such as triethylamine or diisopropylamine (2-3 eq), followed by (trimethylsilyl)acetylene (1.1-1.5 eq).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC until the starting material is consumed.

-

Upon completion, perform a standard aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to yield 5-((trimethylsilyl)ethynyl)thiophene-2-carbaldehyde.

-

-

Step 2: Deprotection of the Silyl Group.

-

Dissolve the silylated intermediate from Step 1 in a solvent such as methanol or THF.

-

Add a mild base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

After completion, neutralize, remove the solvent under reduced pressure, and purify the residue to obtain the final product, 5-ethynylthiophene-2-carbaldehyde.

-

Applications in Research and Development

The unique bifunctional nature of 5-ethynylthiophene-2-carbaldehyde makes it a valuable building block in several high-impact research areas.

-

Medicinal Chemistry: The thiophene nucleus is a "privileged scaffold" found in numerous FDA-approved drugs. [12]Derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. [13][14][15]The aldehyde can be used to synthesize Schiff bases or other heterocyclic systems, while the alkyne allows for conjugation to other pharmacophores via click chemistry, a powerful tool in fragment-based drug discovery.

-

Materials Science: The extended π-conjugated systems that can be built from this molecule are of great interest for organic electronics. [1]Polymerization or oligomerization through the alkyne and/or aldehyde functionalities can lead to conductive polymers and materials for use in Organic Light Emitting Diodes (OLEDs) and organic solar cells. [1][16]

Conclusion

5-Ethynylthiophene-2-carbaldehyde is a potent synthetic intermediate whose value lies in the orthogonal reactivity of its aldehyde and terminal alkyne groups. The aldehyde provides a classical route for derivatization through condensation and redox chemistry, while the alkyne enables modern, powerful bond-forming strategies like Sonogashira coupling and CuAAC click chemistry. A thorough understanding of these reactive pathways, as detailed in this guide, empowers researchers to rationally design and execute syntheses of complex target molecules for applications spanning from novel therapeutics to advanced functional materials.

References

-

Alkyne Functional Group & Reactions | Overview & Examples. (n.d.). Study.com. Retrieved from [Link]

-

Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Alkylation of Terminal Alkynes. (n.d.). University of Calgary. Retrieved from [Link]

-

Ashenhurst, J. (2014, January 29). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]

-

Alkyne Addition Reactions. (n.d.). ChemTalk. Retrieved from [Link]

-

Thiophene-2-carbaldehyde | Solubility of Things. (n.d.). Solubility of Things. Retrieved from [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013, November 27). National Institutes of Health. Retrieved from [Link]

-

Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (2008, April). ResearchGate. Retrieved from [Link]

-

Heterocyclic compounds - Thiophene. (n.d.). Slideshare. Retrieved from [Link]

-

Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation... (n.d.). ResearchGate. Retrieved from [Link]

-

5-Ethynylthiophene-2-carbaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (n.d.). Kuwait Journal of Science. Retrieved from [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

5-ethyl-2-thiophene carboxaldehyde, 36880-33-8. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved from [Link]

-

5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. (2025, August 9). ResearchGate. Retrieved from [Link]

-

5-Ethyl-2-thiophenecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). National Institutes of Health. Retrieved from [Link]

- Synthesis method of 2-thiophenecarboxaldehyde. (n.d.). Google Patents.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2024, April 27). Reddit. Retrieved from [Link]

-

Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 5-Ethynylthiophene-2-carbaldehyde [myskinrecipes.com]

- 2. 5-ETHYNYLTHIOPHENE-2-CARBALDEHYDE;206768-21-0 [abichem.com]

- 3. 5-ethyl-2-thiophene carboxaldehyde, 36880-33-8 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 7. Alkyne Functional Group & Reactions | Overview & Examples - Lesson | Study.com [study.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journalskuwait.org [journalskuwait.org]

5-Ethynylthiophene-2-carbaldehyde: A Versatile Heterocyclic Building Block for Advanced Polymer Synthesis

An In-Depth Technical Guide

Abstract: The convergence of unique electronic properties and versatile chemical reactivity makes 5-ethynylthiophene-2-carbaldehyde a monomer of significant interest for materials science. This guide provides a comprehensive technical overview of this building block, detailing its synthesis, key polymerization pathways, and the characterization of the resulting polymeric structures. We delve into the causality behind experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development and materials engineering. The dual functionality of the aldehyde and ethynyl groups opens avenues for creating diverse polymer architectures, from simple homopolymers to complex, cross-linked, and functionalized materials with tunable properties.

Introduction to the Monomer

5-Ethynylthiophene-2-carbaldehyde (C₇H₄OS, Molar Mass: 136.17 g/mol ) is a bifunctional organosulfur compound that merges the desirable characteristics of three key chemical motifs: the thiophene ring, a terminal alkyne (ethynyl group), and an aldehyde.[1][2]

-

Thiophene Core: The sulfur-containing aromatic ring is a cornerstone of conducting and semiconducting polymers. It imparts excellent thermal stability, environmental resistance, and a π-conjugated system that can be leveraged for electronic applications.[3][4]

-

Aldehyde Functionality (-CHO): Positioned at the 2-carbon, the aldehyde group is a reactive handle for various chemical transformations. It can participate directly in polymerization reactions, such as acid-catalyzed polycondensation, or serve as a site for post-polymerization modification.[5][6]

-

Ethynyl Functionality (-C≡CH): The terminal alkyne at the 5-position is another highly versatile reactive site. It is central to powerful coupling reactions like the Sonogashira coupling and click chemistry, enabling the formation of precisely defined polymer backbones and architectures.[7]

This unique combination of reactive sites allows for orthogonal chemical strategies, where one group can be selectively polymerized while the other remains available for subsequent functionalization, making it an exemplary building block for designing complex macromolecular structures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 206768-21-0 | [1] |

| Molecular Formula | C₇H₄OS | [1][2] |

| Molecular Weight | 136.17 g/mol | [1][2] |

| Appearance | Typically a solid | - |

| Storage | Recommended at -20°C, sealed, away from moisture | [1] |

Monomer Synthesis Strategies

The synthesis of 5-ethynylthiophene-2-carbaldehyde is not typically a single-step process. It generally involves the sequential introduction of the two functional groups onto a thiophene core. A common and logical approach involves two key transformations: formylation and ethynylation.

-

Formylation via Vilsmeier-Haack Reaction: The introduction of the aldehyde group at the 2-position of a thiophene ring is efficiently achieved using the Vilsmeier-Haack reaction.[5] This involves treating a suitable thiophene precursor with an in-situ generated chloroiminium ion from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[8]

-

Ethynylation via Sonogashira Coupling: The ethynyl group can be introduced at the 5-position through a palladium-catalyzed Sonogashira cross-coupling reaction. This typically involves coupling a 5-halo-thiophene-2-carbaldehyde intermediate with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

The specific order of these steps can be adapted based on the stability and reactivity of the intermediates.

Polymerization Pathways & Methodologies

The bifunctionality of 5-ethynylthiophene-2-carbaldehyde allows for several distinct polymerization strategies. The choice of method dictates the final polymer structure, properties, and potential applications.

Polymerization via the Aldehyde Group: Acid-Catalyzed Polycondensation

One of the most direct methods to polymerize this monomer is through the acid-catalyzed self-condensation of the aldehyde group. This pathway produces a poly(thiophene-methine) structure, where thiophene units are linked by methine bridges.

Mechanism Insight: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by a strong acid (e.g., HCl). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack from the electron-rich thiophene ring of another monomer unit. This process of electrophilic substitution on the thiophene ring, followed by dehydration, propagates the polymer chain. This method is advantageous for its simplicity and use of inexpensive catalysts.[6][9]

Detailed Experimental Protocol: Acid-Catalyzed Synthesis of Poly(5-ethynylthiophene-2-carbaldehyde)

This protocol is adapted from established methods for the polymerization of thiophene-2-carbaldehyde.[6][9]

Materials:

-

5-Ethynylthiophene-2-carbaldehyde (Monomer)

-

Methanol (Solvent)

-

Concentrated Hydrochloric Acid (35-37%, Catalyst)

-

Potassium Hydroxide (KOH) solution (5% w/v, for neutralization)

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, filtration apparatus.

Procedure:

-

Monomer Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 50 mmol of 5-ethynylthiophene-2-carbaldehyde in 25 mL of methanol. Stir until a homogeneous solution is formed.

-

Catalyst Addition & Reaction Initiation: Carefully add 10 mL of concentrated hydrochloric acid to the solution. The addition of the acid catalyst is the critical step that initiates polymerization. The solution will typically undergo a color change, progressing from yellow to black, indicating the formation of a conjugated polymer system.[9]

-

Reaction Progression: Seal the flask and allow the reaction to stir at room temperature for 48 hours. During this time, a dark precipitate will form as the growing polymer becomes insoluble in the solvent mixture.[9]

-

Isolation of the Polymer: Once the reaction is complete, the solid polymer is collected by vacuum filtration.

-

Purification and Neutralization: This step is crucial for the integrity of the final material. Wash the collected precipitate thoroughly and sequentially with:

-

A 5% potassium hydroxide solution to neutralize and remove any residual hydrochloric acid catalyst.

-

Several portions of deionized water to remove any salts formed during neutralization.

-

Several portions of methanol to remove unreacted monomer and low-molecular-weight oligomers.

-

-

Drying: Dry the purified black polymer powder in a vacuum oven at an elevated temperature (e.g., 105 °C) for 48 hours to remove all residual solvents.[9] The final product is typically a dark greenish-black powder.[9]

Polymerization via the Ethynyl Group

The terminal alkyne allows for more controlled and versatile polymerization reactions, leading to different polymer backbones.

-